6-(Tert-butyl)-2-chloronicotinonitrile
Overview
Description
6-(Tert-butyl)-2-chloronicotinonitrile is a chemical compound characterized by a pyridine ring substituted with a tert-butyl group at the 6th position and a chlorine atom at the 2nd position, along with a nitrile group at the 3rd position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Reaction Steps: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a suitable catalyst. The chlorination step is achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch processes are commonly employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles (e.g., sodium azide, alkyl halides)
Coupling Reactions: Palladium catalysts, boronic acids, and halides
Major Products Formed:
Oxidation products: Carboxylic acids, ketones
Reduction products: Amines, alcohols
Substitution products: Various substituted pyridines
Coupling products: Biaryl compounds, substituted pyridines
Scientific Research Applications
Chemistry: 6-(Tert-butyl)-2-chloronicotinonitrile is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological macromolecules. Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: The compound is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(Tert-butyl)-2-chloronicotinonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloronicotinonitrile
6-(Tert-butyl)pyridine
2-Chloro-6-methylpyridine
Uniqueness: 6-(Tert-butyl)-2-chloronicotinonitrile is unique due to the presence of both the tert-butyl group and the chlorine atom on the pyridine ring, which influences its reactivity and potential applications. The tert-butyl group provides steric hindrance, affecting the compound's behavior in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
6-tert-butyl-2-chloropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)8-5-4-7(6-12)9(11)13-8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAPRXSQJGVERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213752 | |
Record name | 2-Chloro-6-(1,1-dimethylethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-20-9 | |
Record name | 2-Chloro-6-(1,1-dimethylethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4138-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(1,1-dimethylethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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